molecular formula C19H26FN3O3 B5500647 2-[1-(4-fluorobenzyl)-3-oxo-2-piperazinyl]-N-[1-(hydroxymethyl)cyclopentyl]acetamide

2-[1-(4-fluorobenzyl)-3-oxo-2-piperazinyl]-N-[1-(hydroxymethyl)cyclopentyl]acetamide

Cat. No. B5500647
M. Wt: 363.4 g/mol
InChI Key: YEHAZJSMZJCQGO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to "2-[1-(4-fluorobenzyl)-3-oxo-2-piperazinyl]-N-[1-(hydroxymethyl)cyclopentyl]acetamide" often involves multiple steps, including the formation of piperazine derivatives and subsequent modifications. For example, Mehta et al. (2019) synthesized a series of piperazin-1-yl acetamide derivatives and confirmed their structures using physicochemical and spectral characteristics (Mehta et al., 2019).

Molecular Structure Analysis

The determination of the molecular structure of such compounds typically relies on techniques like NMR spectroscopy and mass spectrometry. Sobolevskaya et al. (2007) isolated new piperazine derivatives from marine actinobacteria and determined their structures using these methods (Sobolevskaya et al., 2007).

Chemical Reactions and Properties

Chemical reactions involving piperazine-based compounds can vary widely depending on the functional groups present. For instance, Liu et al. (2009) synthesized piperazin-1-yl acetamides and evaluated their inotropic activities, indicating the potential for diverse chemical reactivity and biological properties (Liu et al., 2009).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and stability, are crucial for their practical application and are often reported as part of the synthesis and characterization process. However, specific data for "2-[1-(4-fluorobenzyl)-3-oxo-2-piperazinyl]-N-[1-(hydroxymethyl)cyclopentyl]acetamide" would require targeted experimental studies.

Chemical Properties Analysis

The chemical properties, including reactivity, potential interactions with biological molecules, and stability under various conditions, are essential for understanding the applications and safety of these compounds. Research by Zhang et al. (2005) on a related piperazine derivative explored its binding affinity and metabolic stability, providing insights into how such compounds might behave in biological systems (Zhang et al., 2005).

Scientific Research Applications

Preclinical Pharmacology and Pharmacokinetics

The compound has been studied for its role as a selective antagonist at specific receptor sites. For example, the preclinical pharmacology and pharmacokinetics of a GluN2B-selective N-methyl-D-aspartate receptor antagonist, which shares a similar chemical framework, were characterized to guide dose selection in clinical trials for major depressive disorder. This research highlighted the compound's high binding affinity specific to GluN2B, demonstrating efficacy in animal models and predicting safety and efficacy profiles for human trials (Garner et al., 2015).

Neurotoxicity and Safety Pharmacology

Extensive studies have been conducted to assess the safety pharmacology and neurotoxicity of compounds with a similar structure, ensuring no specific safety concerns were raised. This is crucial for advancing any pharmacological agent through the development pipeline to ensure that it does not produce adverse effects on the central nervous system or other organ systems (Garner et al., 2015).

Imaging and Diagnostic Applications

Research into compounds structurally related to "2-[1-(4-fluorobenzyl)-3-oxo-2-piperazinyl]-N-[1-(hydroxymethyl)cyclopentyl]acetamide" has also extended into diagnostic imaging, particularly in the field of nuclear medicine. For instance, 18F-labeled compounds have been utilized for positron emission tomography (PET) imaging to delineate receptor distributions in the human brain, providing valuable insights into neurological diseases and disorders (Didelot et al., 2010).

Antimicrobial Applications

The antimicrobial efficacy of beta-lactam antibiotics, which share structural motifs with the compound , has been explored against various pathogens. Research focusing on the treatment of Pseudomonas infections, particularly in the context of cystic fibrosis, has revealed the potential of these compounds to serve as alternative therapeutic options against resistant strains (Mastella et al., 1983).

Mechanism of Action

The mechanism of action would depend on the specific biological target of this compound. Many drugs that contain a piperazine ring work by interacting with receptors in the nervous system .

Safety and Hazards

The safety and hazards associated with this compound would depend on various factors, including its reactivity, toxicity, and potential effects on biological systems .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, determination of its biological activity, and assessment of its safety profile .

properties

IUPAC Name

2-[1-[(4-fluorophenyl)methyl]-3-oxopiperazin-2-yl]-N-[1-(hydroxymethyl)cyclopentyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26FN3O3/c20-15-5-3-14(4-6-15)12-23-10-9-21-18(26)16(23)11-17(25)22-19(13-24)7-1-2-8-19/h3-6,16,24H,1-2,7-13H2,(H,21,26)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEHAZJSMZJCQGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CO)NC(=O)CC2C(=O)NCCN2CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[1-(4-fluorobenzyl)-3-oxo-2-piperazinyl]-N-[1-(hydroxymethyl)cyclopentyl]acetamide

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